(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
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Overview
Description
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This particular compound is characterized by the presence of a quinazoline core with a propyl group at the 3-position and a p-tolyl group attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Formation of the Urea Moiety: The urea moiety can be formed by reacting the quinazoline derivative with p-tolyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the p-tolyl group, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for introducing halogens.
Major Products:
Oxidation: Formation of propyl alcohol or propyl ketone derivatives.
Reduction: Formation of quinazoline alcohol derivatives.
Substitution: Formation of halogenated p-tolyl derivatives.
Scientific Research Applications
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Quinazoline Derivatives: Compounds like 4-anilinoquinazolines and 2-phenylquinazolines share structural similarities and biological activities.
Urea Derivatives: Compounds such as N-phenylureas and N-alkylureas also exhibit similar chemical properties and reactivity.
Uniqueness: (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-12-23-17(15-6-4-5-7-16(15)21-19(23)25)22-18(24)20-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGUJWINVFQZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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